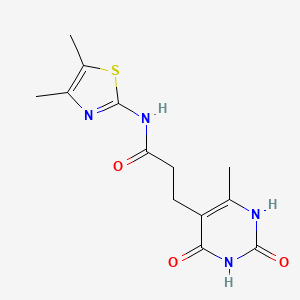

N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

描述

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-6-8(3)21-13(15-6)16-10(18)5-4-9-7(2)14-12(20)17-11(9)19/h4-5H2,1-3H3,(H,15,16,18)(H2,14,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYLKKCRNYLELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound consists of a thiazole moiety linked to a tetrahydropyrimidine derivative. The synthesis typically involves multi-step organic reactions that include condensation and cyclization processes. Various methodologies have been employed to optimize yields and enhance purity.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Thiazole | Thiazole |

| Tetrahydropyrimidine | Tetrahydropyrimidine |

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in prostate cancer cells (CWR-22 and PC-3 lines), suggesting its potential as an anticancer agent .

The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation. For instance, the compound may act as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair pathways. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis .

Antimicrobial Activity

Preliminary studies have also shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains with minimum inhibitory concentration (MIC) values indicating significant potency . Further research is needed to elucidate the specific mechanisms underlying these effects.

Study 1: Anticancer Activity Assessment

In a controlled study involving human prostate cancer cell lines, this compound was administered at varying concentrations (0.5 μM to 50 μM). The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis observed via flow cytometry analysis .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against Trichomonas vaginalis and other pathogens. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step reactions that integrate thiazole and tetrahydropyrimidine moieties. The compound's structure is characterized by the presence of a thiazole ring and a tetrahydropyrimidine derivative, which contribute to its biological activity.

Biological Activities

1. Anticancer Potential

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation. The compound's structural features may enhance its interaction with target proteins involved in cancer pathways.

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole-containing compounds. The thiazole moiety in this compound is believed to play a crucial role in its ability to combat bacterial and fungal infections. Studies have demonstrated that modifications to the thiazole ring can significantly affect the compound's antimicrobial efficacy.

3. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit certain enzymes such as PARP (Poly (ADP-ribose) polymerase), which is involved in DNA repair mechanisms. Inhibitors of PARP are of great interest in cancer therapy as they can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage.

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Heterocyclic Substituents

The compound shares structural similarities with pyrimidinone derivatives synthesized in recent studies (e.g., compounds 4i and 4j from ). These derivatives incorporate coumarin and tetrazole groups, whereas the target compound features a thiazole moiety. Key differences include:

The thiazole group in the target compound may enhance cell membrane permeability compared to the coumarin-based derivatives, which are typically bulkier and more lipophilic .

Functional Analog: MTT Assay Reagent

The 4,5-dimethylthiazol-2-yl group aligns with the MTT reagent’s structure, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product . However, unlike MTT (a tetrazolium salt), the target compound is a propanamide derivative, likely rendering it metabolically inert in cell viability assays.

Research Findings and Hypotheses

Structural Insights

- Thiazole-Pyrimidinone Hybrids: The combination of a thiazole ring (electron-rich) and a pyrimidinone core (hydrogen-bonding capability) could facilitate interactions with biological targets such as kinases or DNA repair enzymes.

- Synthetic Feasibility : The synthesis likely parallels methods described in , involving condensation reactions under mild acidic conditions .

Anticipated Bioactivity

- Cytotoxicity: Pyrimidinone derivatives often exhibit anticancer activity by inhibiting thymidylate synthase or topoisomerases. The thiazole moiety may augment this effect by improving pharmacokinetics .

- Antimicrobial Potential: Thiazole derivatives are known for antibacterial properties (e.g., sulfathiazole), suggesting possible dual therapeutic roles .

常见问题

Q. What are the standard synthetic routes for preparing this compound and its analogs?

Methodological Answer: The synthesis typically involves coupling thiazole or pyrimidine derivatives with activated intermediates. For example:

- Reflux in ethanol : A mixture of the thiazole precursor and pyrimidine derivative is refluxed in ethanol for 2 hours to facilitate nucleophilic substitution or condensation .

- Solvent selection : DMF or DCM is often used for coupling reactions, with K₂CO₃ as a base to deprotonate reactive sites .

- Workup : Products are purified via recrystallization (e.g., DMF/EtOH mixtures) or flash chromatography (e.g., 5% MeOH in DCM) .

Table 1: Example Synthetic Conditions from Analogous Compounds

Q. How is the purity and structural identity of the compound validated post-synthesis?

Methodological Answer:

- HPLC : Purity is assessed using reverse-phase HPLC (e.g., 98–99% purity for analogs) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups. For example, thiazole protons appear as singlets at δ 6.8–7.2 ppm, while pyrimidine carbonyls resonate at δ 165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., m/z 375.4 for a related compound) .

Advanced Research Questions

Q. What strategies improve low reaction yields in derivatives of this compound?

Methodological Answer: Yield optimization is critical for scalability:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while ethanol aids in precipitation .

- Catalytic additives : MgCl₂ or DIEPA improves phosphonate coupling efficiency (e.g., 47% yield in triazole derivatives) .

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic systems .

Table 2: Yield Optimization Case Studies

| Challenge | Solution | Outcome | Reference |

|---|---|---|---|

| Low yield (6%) in coupling | Increased stoichiometry of RCH₂Cl (1.1 eq) | Yield improved to 24% | |

| Side-product formation | Recrystallization in DMF/EtOH (1:1) | Purity >98% |

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies often arise from stereochemistry or solvent effects:

- Variable temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation in amide bonds) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex heterocycles (e.g., thiazole vs. pyrimidine protons) .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives (noted in tetrahydronaphthalen-1-yl analogs) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies focus on modifying:

- Thiazole substituents : Electron-withdrawing groups (e.g., dimethyl) enhance metabolic stability .

- Pyrimidine core : Methyl groups at C6 reduce steric hindrance for target binding (evident in analogs with IC₅₀ < 1 µM) .

- Amide linker : Replacing the propanamide chain with ester or sulfonamide groups alters solubility and bioavailability .

Table 3: Key SAR Modifications and Outcomes

| Modification Site | Structural Change | Biological Impact | Reference |

|---|---|---|---|

| Thiazole C4,5 positions | Dimethyl → trifluoromethyl | Increased lipophilicity | |

| Pyrimidine C6 | Methyl → hydrogen | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。